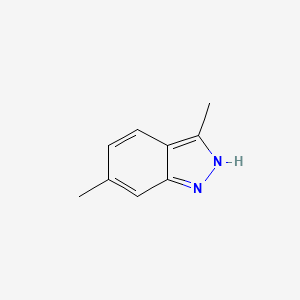

3,6-Dimethyl-1H-indazole

Übersicht

Beschreibung

3,6-Dimethyl-1H-indazole is a derivative of the 1H-indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fusion of a benzene ring and a pyrazole ring. The presence of methyl groups at the 3 and 6 positions on the indazole backbone suggests potential variations in chemical reactivity and physical properties compared to unsubstituted indazoles.

Synthesis Analysis

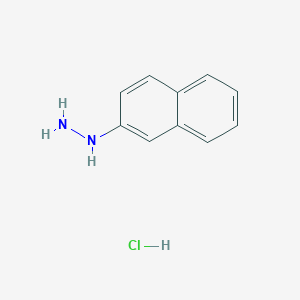

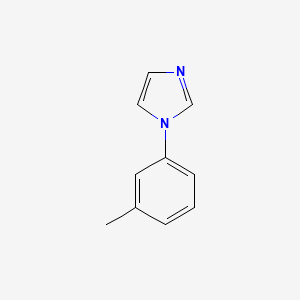

The synthesis of indazole derivatives can be approached through various methods. One such method for synthesizing 1-substituted-1H-indazoles involves a 1,3-dipolar cycloaddition of nitrile imines to benzyne, which is a rapid reaction yielding N(1)-C(3) disubstituted indazoles in moderate to excellent yields . Although this paper does not specifically mention 3,6-dimethyl-1H-indazole, the method could potentially be adapted for its synthesis by using appropriately substituted starting materials.

Molecular Structure Analysis

The molecular structure of indazoles, including their substituted forms, can exhibit different self-assembly structures in solution and solid phases. These structures can range from dimers to trimers or catemers, influenced by the specific substituents and the phase in which they are present . The study of these structures is complex and often requires a combination of vibrational spectroscopic techniques and quantum chemical calculations .

Chemical Reactions Analysis

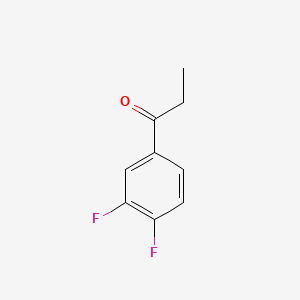

Indazole derivatives can participate in various chemical reactions. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole has been used as a heterogeneous azo reagent for the selective esterification of primary and secondary benzylic alcohols and phenols under Mitsunobu conditions . This showcases the reactivity of indazole derivatives in the presence of azo reagents and their potential for selective transformations.

Physical and Chemical Properties Analysis

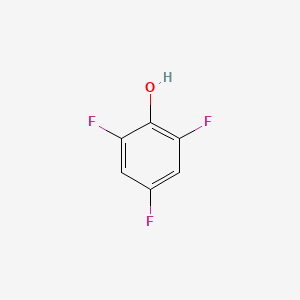

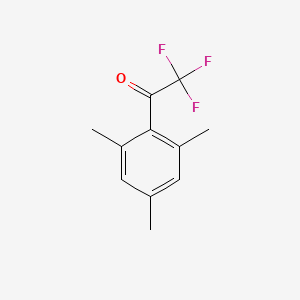

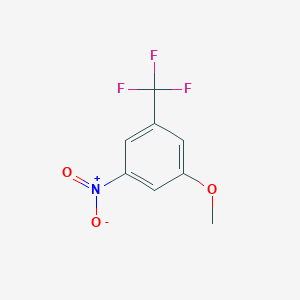

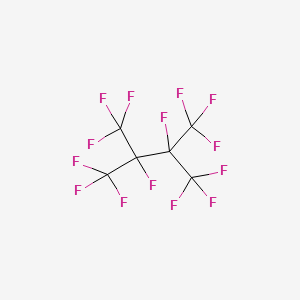

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The introduction of fluorine atoms, for example, can significantly alter the supramolecular structure of NH-indazoles, as observed in the crystal structures of fluorinated indazoles . These modifications can lead to the formation of hydrogen-bonded dimers or catemers crystallizing in chiral helices, which are unique to indazoles . The vibrational circular dichroism (VCD) technique, along with crystallographic and computational studies, can be used to determine the absolute configuration of these chiral structures .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

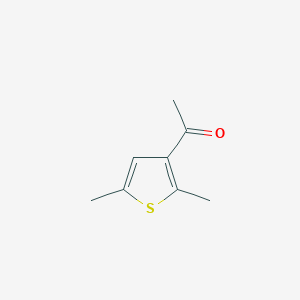

Chemical Synthesis and Derivatives : 3,6-Dimethyl-1H-indazole and its derivatives have been studied for their chemical properties and applications in synthesis. For example, 1,2-Dimethylindazolium-3-carboxylates, derivatives of indazole alkaloids, have been investigated for their ability to decarboxylate on heating, producing intermediary N-heterocyclic carbenes of indazole. These carbenes can react with iso(thio)cyanates to form amidates, demonstrating their potential in chemical synthesis (Schmidt et al., 2006).

Structural Studies : The structural characteristics of NH-indazoles, including 3-methyl-1H-indazole, have been explored through X-ray crystallography and magnetic resonance spectroscopy. These studies contribute to a deeper understanding of the molecular structure of indazole compounds (Teichert et al., 2007).

Development of New Chemical Entities : Researchers have also focused on the development of new chemical entities using indazole structures. For instance, the synthesis of 3,5,7-trisubstituted 1H-indazoles as potent inhibitors showcases the versatility of indazole derivatives in creating new pharmacologically relevant compounds (Lin et al., 2008).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,6-dimethyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-4-8-7(2)10-11-9(8)5-6/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELUYTLFUPWAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343442 | |

| Record name | 3,6-Dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dimethyl-1H-indazole | |

CAS RN |

7746-28-3 | |

| Record name | 3,6-Dimethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7746-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

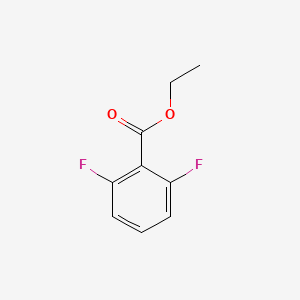

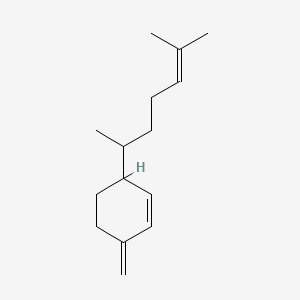

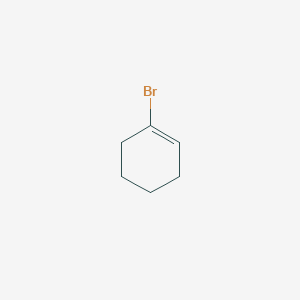

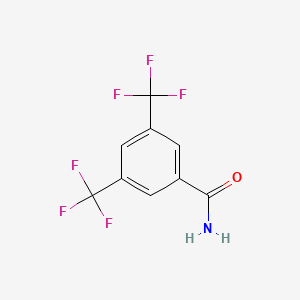

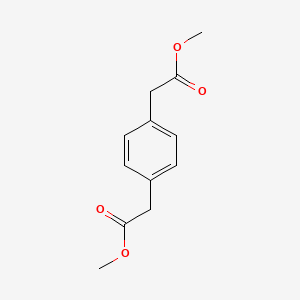

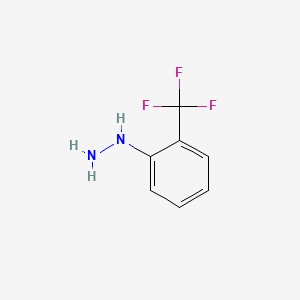

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.